molecular formula C11H14ClN3 B10794716 6-(6-Chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane

6-(6-Chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane

Cat. No.: B10794716
M. Wt: 223.70 g/mol
InChI Key: KFMJQCWVEWEXSI-UHFFFAOYSA-N
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Description

6-(6-chloro-3-pyridinyl)-2,6-diazabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a chlorine-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from commercially available precursors. One common method involves the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(6-chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen atoms to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochlorides for nitrone cycloaddition reactions , and strong Lewis acids like antimony pentafluoride for polymerization reactions . The reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitrone cycloaddition reactions can yield a variety of bicyclic isoxazolidines , while polymerization reactions can produce polyacetals with specific functional groups .

Scientific Research Applications

6-(6-chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(6-chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

6-(6-chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine-substituted pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

6-(6-chloropyridin-3-yl)-2,6-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H14ClN3/c12-11-2-1-10(6-14-11)15-7-8-5-9(15)3-4-13-8/h1-2,6,8-9,13H,3-5,7H2

InChI Key

KFMJQCWVEWEXSI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC1N(C2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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